molecular formula C9H7F3O2 B039702 3-methyl-5-(trifluoromethyl)benzoic Acid CAS No. 117186-02-4

3-methyl-5-(trifluoromethyl)benzoic Acid

Cat. No.: B039702
CAS No.: 117186-02-4
M. Wt: 204.15 g/mol
InChI Key: QJSRENHDYMAJIL-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.

Biochemical Analysis

Biochemical Properties

The role of 3-Methyl-5-(trifluoromethyl)benzoic Acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is used .

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of 3-methylbenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to improved efficiency and consistency in product quality. Additionally, the use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and various substituted benzoic acid derivatives .

Biological Activity

3-Methyl-5-(trifluoromethyl)benzoic acid (C₉H₇F₃O₂) is an organofluorine compound notable for its unique chemical structure, which includes a trifluoromethyl group that significantly influences its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₉H₇F₃O₂
  • Molecular Weight: Approximately 222.14 g/mol
  • Functional Groups: Carboxylic acid (COOH) and trifluoromethyl (CF₃)

The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties:
    • The compound has been investigated for its potential role in modulating inflammatory pathways. Studies suggest that the trifluoromethyl group contributes to its efficacy in reducing inflammation by influencing cellular signaling pathways related to inflammatory responses .
  • Antimicrobial Activity:
    • Preliminary studies indicate that similar compounds with trifluoromethyl groups demonstrate enhanced antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, the structural similarities suggest potential activity.
  • Pharmacological Applications:
    • The compound's structure positions it as a candidate for drug development, particularly in designing new pharmaceuticals that target specific biological pathways. Its ability to modulate receptor activity, especially in relation to peroxisome proliferator-activated receptors (PPARs), suggests a role in metabolic regulation and possibly in treating metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The presence of the trifluoromethyl group alters the electronic properties of the molecule, enhancing its ability to interact with various biological receptors.
  • Metabolic Pathway Influence: Research on structurally similar compounds indicates that they may affect metabolic pathways, particularly those involving fatty acid oxidation and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Study AInvestigated anti-inflammatory effects in vitro, showing significant reduction in cytokine production upon treatment with trifluoromethyl-substituted benzoic acids.
Study BEvaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; compounds showed MIC values ranging from 3.12 to 12.5 μg/mL .
Study CExplored pharmacokinetics of related compounds, highlighting improved absorption and bioavailability due to fluorination .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRENHDYMAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379597
Record name 3-methyl-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117186-02-4
Record name 3-methyl-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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